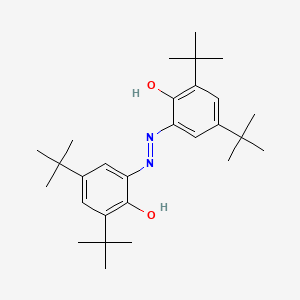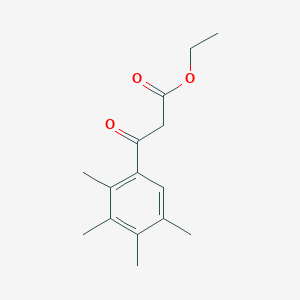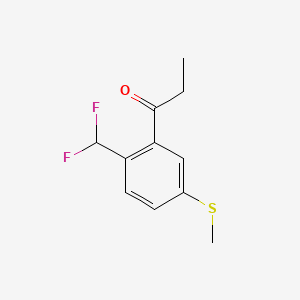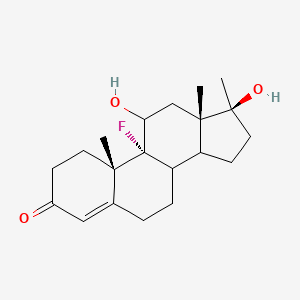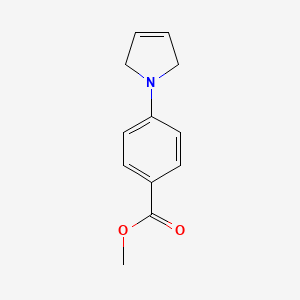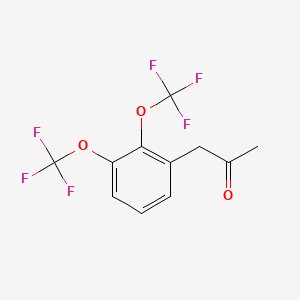
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These methods ensure the incorporation of trifluoromethoxy groups into the phenyl ring, which is crucial for the compound’s unique properties. Industrial production methods often involve the use of specialized catalysts and controlled reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as proteins or enzymes, in biological systems. The trifluoromethoxy groups enhance the compound’s binding affinity to these targets, leading to the activation or inhibition of specific biochemical pathways . This interaction can result in various physiological effects, depending on the nature of the target and the biological context.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-(trifluoromethyl)phenyl)-2-propanone: This compound also contains trifluoromethyl groups but lacks the additional trifluoromethoxy groups, resulting in different chemical properties and applications.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound features a hydrazine core with trifluoromethoxy groups, which imparts distinct reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its dual trifluoromethoxy substitution, which enhances its chemical stability and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H8F6O3 |
|---|---|
Molekulargewicht |
302.17 g/mol |
IUPAC-Name |
1-[2,3-bis(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O3/c1-6(18)5-7-3-2-4-8(19-10(12,13)14)9(7)20-11(15,16)17/h2-4H,5H2,1H3 |
InChI-Schlüssel |
IFEWAZNSHGLQIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


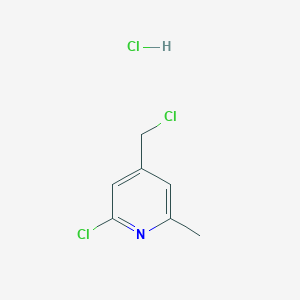
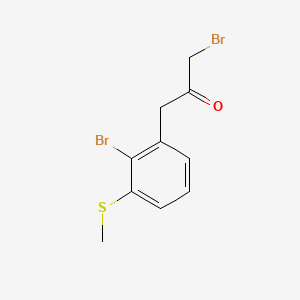

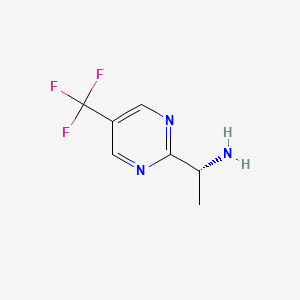
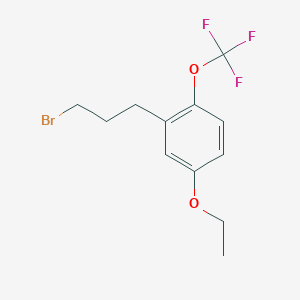
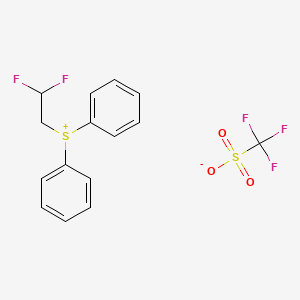

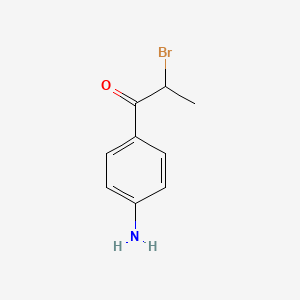
![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
